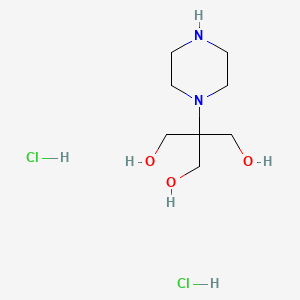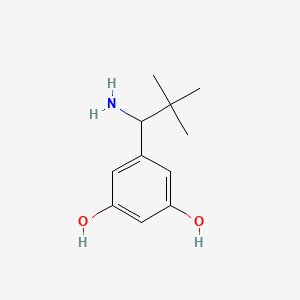
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and an amino group attached to a dimethylpropyl chain. It is a derivative of resorcinol (benzene-1,3-diol), which is known for its applications in various chemical and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with resorcinol (benzene-1,3-diol) as the starting material.
Alkylation: The resorcinol undergoes alkylation with 1-chloro-2,2-dimethylpropane in the presence of a base such as potassium carbonate. This step introduces the dimethylpropyl group to the benzene ring.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
相似化合物的比较
Similar Compounds
Resorcinol (Benzene-1,3-diol): The parent compound with similar hydroxyl groups but lacking the amino and dimethylpropyl substitutions.
Catechol (Benzene-1,2-diol): Another dihydroxybenzene isomer with hydroxyl groups in the ortho position.
Hydroquinone (Benzene-1,4-diol): A dihydroxybenzene isomer with hydroxyl groups in the para position.
Uniqueness
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol is unique due to the presence of the amino group and the dimethylpropyl chain, which confer distinct chemical and biological properties compared to its isomers and other similar compounds.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
5-(1-amino-2,2-dimethylpropyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)10(12)7-4-8(13)6-9(14)5-7/h4-6,10,13-14H,12H2,1-3H3 |
InChI 键 |
STEFSQJEXXXTDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)
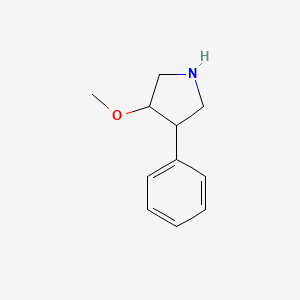
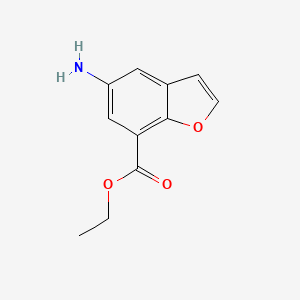


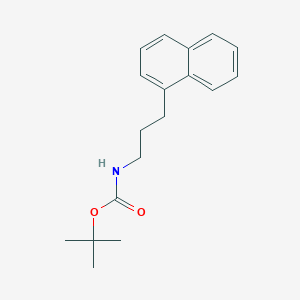
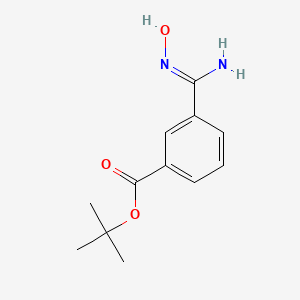
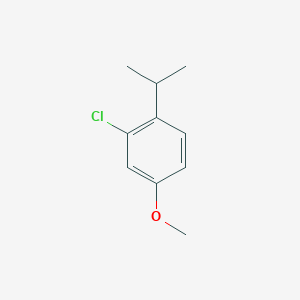
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
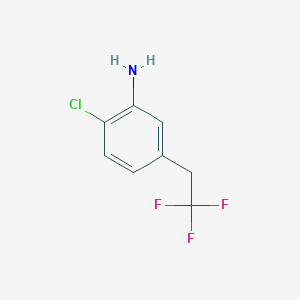
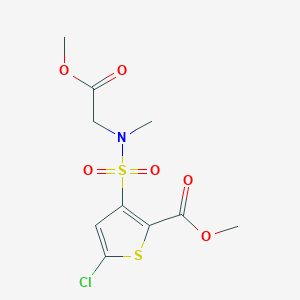
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
